Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate
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Overview
Description
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an ethyl ester group through an oxygen atom. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst. The reaction can be carried out under liquid phase conditions using ion exchange resin or sulfuric acid as the catalyst . The general reaction scheme is as follows:
Acrylic acid+EthanolCatalystEthyl 2-[(naphthalen-2-yl)oxy]methylprop-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Similar in structure but with an amide group instead of an ester.
Methyl 2-(naphthalen-2-yloxy)propanoate: Similar ester but with a methyl group instead of an ethyl group.
2-(Naphthalen-2-yloxy)ethyl acetate: Similar ester but with an ethyl acetate group.
Uniqueness
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate is unique due to its specific ester group and the presence of the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
101046-48-4 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-2-yloxymethyl)prop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)12(2)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,2-3,11H2,1H3 |
InChI Key |
KFLUNLTYVNKLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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